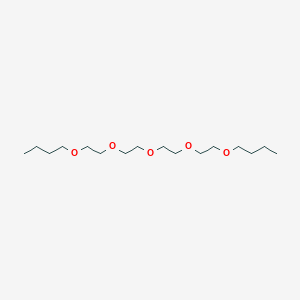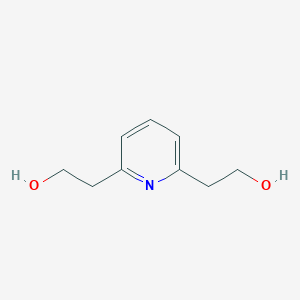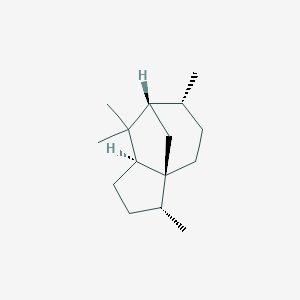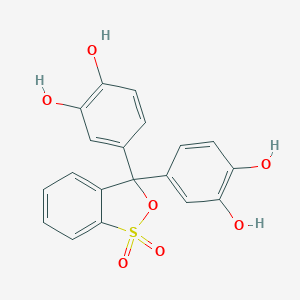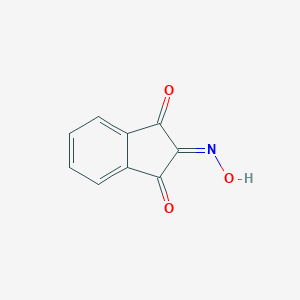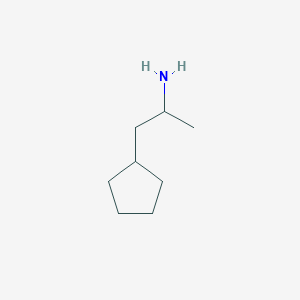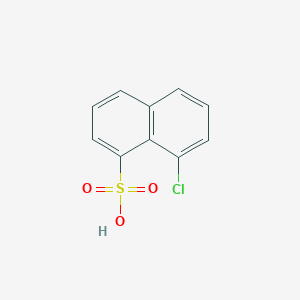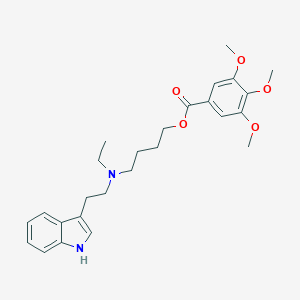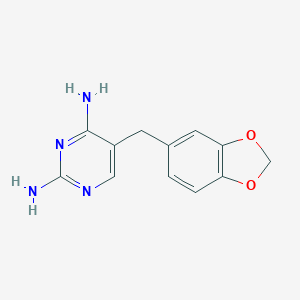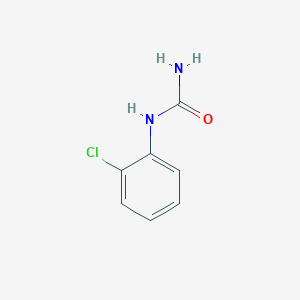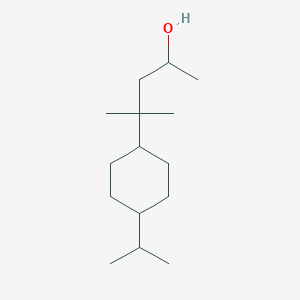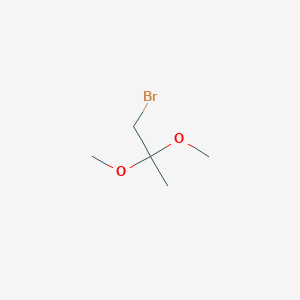
1-ブロモ-2,2-ジメトキシプロパン
概要
説明
1-Bromo-2,2-dimethoxypropane: is an organic compound with the molecular formula C5H11BrO2 and a molecular weight of 183.04 g/mol . It is a clear, light yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis . The compound is also referred to as bromoacetone dimethyl acetal .
科学的研究の応用
1-Bromo-2,2-dimethoxypropane has several applications in scientific research :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including complex molecules like coronene dicarbonyl (η5-cyclopentadienyl)(η′-2-methoxyallyl)iron.
Pharmaceuticals: The compound serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
作用機序
Target of Action
1-Bromo-2,2-dimethoxypropane is a chemical compound used in organic synthesis It’s known to be used in the synthesis of other compounds .
Result of Action
As a synthetic reagent, it’s primarily used to facilitate chemical reactions in the synthesis of other compounds .
Action Environment
Like many chemical compounds, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions:
1-Bromo-2,2-dimethoxypropane can be synthesized through a two-step process :
-
Bromination Reaction:
Reactants: Acetone and bromine.
Solvent: Dichloromethane.
Conditions: The reaction is carried out at a temperature of 65-75°C for 11-13 hours.
Product: 1-Bromoacetone.
-
Protection Reaction:
Reactants: 1-Bromoacetone, methanol, trimethyl orthoformate, and concentrated hydrochloric acid.
Conditions: The reaction is conducted for 2-3 hours.
Product: 1-Bromo-2,2-dimethoxypropane.
Industrial Production Methods:
The industrial production of 1-Bromo-2,2-dimethoxypropane follows similar synthetic routes but may involve optimization for higher yields and purity. The use of hazardous reagents like phosphorus tribromide and concentrated sulfuric acid is minimized to ensure safety and environmental compliance .
化学反応の分析
Types of Reactions:
1-Bromo-2,2-dimethoxypropane primarily undergoes substitution reactions due to the presence of the bromine atom .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Conditions: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products:
類似化合物との比較
1,3-Dibromo-2,2-dimethoxypropane: This compound has two bromine atoms and exhibits similar reactivity but with increased electrophilicity.
2-Bromo-1,1-dimethoxyethane: This compound has a similar structure but with a different carbon backbone, leading to variations in reactivity and applications.
Uniqueness:
1-Bromo-2,2-dimethoxypropane is unique due to its specific structure, which allows for selective substitution reactions and the formation of stable intermediates. Its use as a versatile intermediate in organic synthesis and pharmaceutical applications highlights its importance in various fields .
特性
IUPAC Name |
1-bromo-2,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTITUFGCGGICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155036 | |
| Record name | 1-Bromo-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-38-5 | |
| Record name | 1-Bromo-2,2-dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,2-dimethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,2-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2,2-dimethoxypropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323582F8T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Bromo-2,2-dimethoxypropane in the context of the discussed research?
A1: 1-Bromo-2,2-dimethoxypropane serves as a precursor for the synthesis of 2-Methoxyallyl Bromide []. It undergoes pyrolysis in the presence of diisopropylethylammonium tosylate, yielding a mixture primarily composed of 2-Methoxyallyl Bromide, along with 1-bromo-2-methoxypropene, and unreacted starting material []. This mixture is then utilized in various synthetic applications.
Q2: Are there any challenges associated with using 1-Bromo-2,2-dimethoxypropane as a starting material?
A2: Yes, the research mentions that 1-Bromo-2,2-dimethoxypropane's tendency to polymerize limits the scale of its pyrolysis to approximately 30 grams or less []. This limitation necessitates careful consideration of reaction scale and potentially impacts the overall efficiency of synthesizing the desired 2-Methoxyallyl Bromide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


